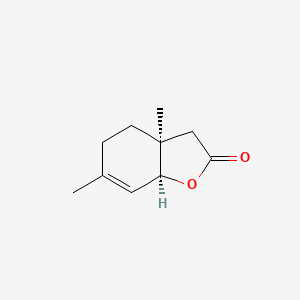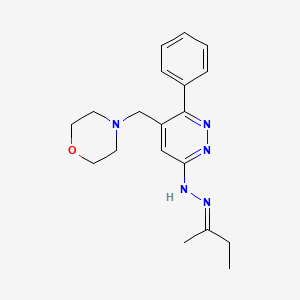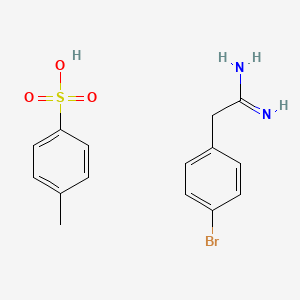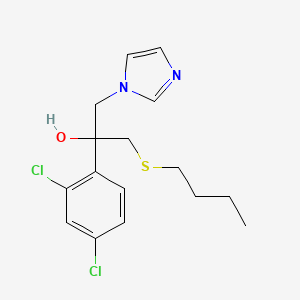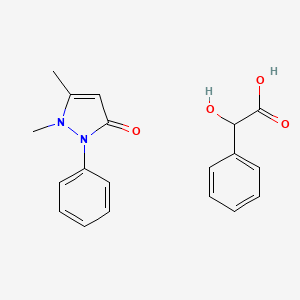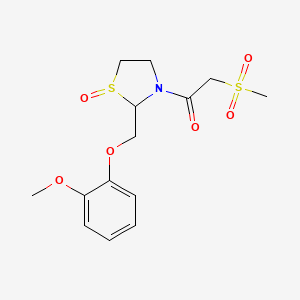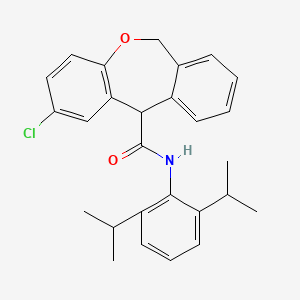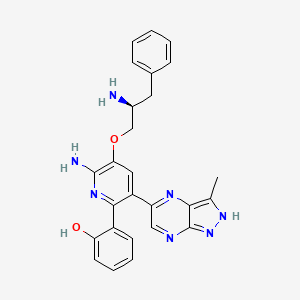
R2N94Fjk2D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound R2N94Fjk2D GSK-1720070 , is a chemical entity with the molecular formula C26H25N7O2 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R2N94Fjk2D involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions.
Industrial Production Methods
Industrial production of This compound likely involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
R2N94Fjk2D: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms with altered chemical properties .
Aplicaciones Científicas De Investigación
R2N94Fjk2D: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of R2N94Fjk2D involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .
Comparación Con Compuestos Similares
R2N94Fjk2D: can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
GSK-1720070: Shares a similar core structure but may have different functional groups.
Bupropion: Although structurally different, it shares some pharmacological properties.
The uniqueness of This compound lies in its specific chemical structure and the resulting biological activities, which distinguish it from other compounds in its class .
Propiedades
Número CAS |
1131042-11-9 |
|---|---|
Fórmula molecular |
C26H25N7O2 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
2-[6-amino-5-[(2S)-2-amino-3-phenylpropoxy]-3-(3-methyl-2H-pyrazolo[3,4-b]pyrazin-5-yl)pyridin-2-yl]phenol |
InChI |
InChI=1S/C26H25N7O2/c1-15-23-26(33-32-15)29-13-20(30-23)19-12-22(35-14-17(27)11-16-7-3-2-4-8-16)25(28)31-24(19)18-9-5-6-10-21(18)34/h2-10,12-13,17,34H,11,14,27H2,1H3,(H2,28,31)(H,29,32,33)/t17-/m0/s1 |
Clave InChI |
MRMIRXXVIAFNRL-KRWDZBQOSA-N |
SMILES isomérico |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OC[C@H](CC5=CC=CC=C5)N |
SMILES canónico |
CC1=C2C(=NN1)N=CC(=N2)C3=CC(=C(N=C3C4=CC=CC=C4O)N)OCC(CC5=CC=CC=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


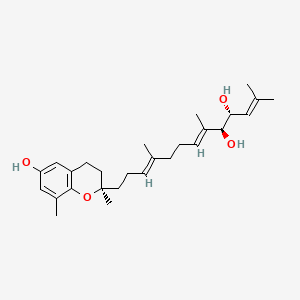
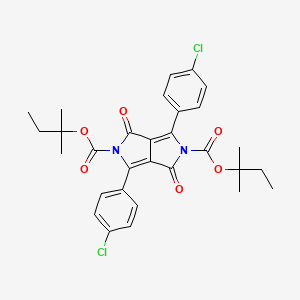
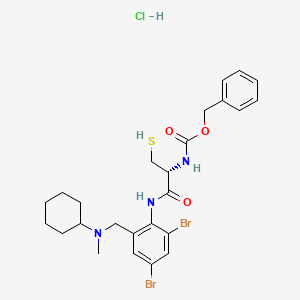

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
